[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester
Description
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a heterocyclic boronic ester featuring a fused triazole-pyridine core. Its boronic acid pinacol ester moiety makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure combines electron-deficient triazole and pyridine systems, enhancing its reactivity in coupling reactions while maintaining stability under standard storage conditions .
Properties
Molecular Formula |
C12H16BN3O2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3 |
InChI Key |
FNSXWGLWYTWHMF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves the formation of the triazolo[1,5-a]pyridine core followed by the introduction of the boronic acid pinacol ester group. One common synthetic route includes the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an enaminonitrile and a hydrazide, under microwave irradiation.
Introduction of the Boronic Acid Pinacol Ester Group: The triazolo[1,5-a]pyridine core can be functionalized with a boronic acid pinacol ester group using a palladium-catalyzed borylation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or a base, resulting in the formation of the corresponding hydrogenated product.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications would depend on the specific bioactive molecules synthesized using this compound.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of the boronic ester group on the triazolopyridine scaffold significantly influences reactivity and applications:
Key Insight : The 8-position boronic ester exhibits superior reactivity in cross-coupling due to reduced steric hindrance compared to 5- or 6-position analogs. Methyl substitution (e.g., 6-methyl derivative) increases lipophilicity, broadening bioavailability in drug design .
Heterocycle Core Variations
Comparisons with boronic esters containing related heterocycles highlight structural and functional differences:
Key Insight : The triazolopyridine core provides a balance of electron deficiency and steric accessibility, making it versatile for drug discovery. Pyrazolo-pyrimidine analogs react faster but may lack selectivity, while dioxane-fused derivatives prioritize stability for agrochemical use .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique heterocyclic structure and the presence of a boronic acid pinacol ester moiety, which plays a crucial role in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.
The molecular formula of this compound is , with a molecular weight of 245.09 g/mol. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BN₃O₂ |
| Molecular Weight | 245.09 g/mol |
| CAS Number | 2412857-73-7 |
The biological activity of this compound primarily stems from its ability to act as a proteasome inhibitor. This mechanism is essential for cancer therapy as it disrupts the degradation of proteins involved in cell cycle regulation and apoptosis. The compound's oxophilicity enhances its binding affinity to proteasomes, facilitating its therapeutic effects.
Anticancer Properties
Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to lower levels of inflammatory biomarkers such as tumor necrosis factor-alpha (TNF-α) and highly sensitive C-reactive protein (hs-CRP), which are associated with various cancer types. The ability to inhibit proteasomal activity leads to increased apoptosis in cancer cells and reduced tumor growth in vivo.
Case Studies
- Study on Multiple Myeloma : In vitro assays demonstrated that this compound exhibited low nanomolar activity against multiple myeloma cell lines. In vivo studies on mice further confirmed its anti-tumor efficacy.
- Triple-Negative Breast Cancer (TNBC) : A recent study highlighted the compound's effectiveness in TNBC models. The results showed significant tumor reduction and improved pharmacokinetics compared to existing treatments like bortezomib.
Comparative Analysis
When compared to similar compounds such as 4-pyridineboronic acid pinacol ester and 4-nitrophenylboronic acid pinacol ester, this compound demonstrates unique reactivity profiles due to its triazolo core. This structural distinction contributes to enhanced biological activity and specificity in targeting cancer pathways.
| Compound | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Proteasome inhibition |
| 4-Pyridineboronic Acid Pinacol Ester | Moderate | Proteasome inhibition |
| 4-Nitrophenylboronic Acid Pinacol Ester | Low | General cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
